N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H33ClN4O4S2 and its molecular weight is 553.13. The purity is usually 95%.
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Scientific Research Applications
Potential Therapeutic Applications
Compounds containing benzamide, dimethylamino, and sulfamoyl groups have been explored for their pharmacological properties. Benzamides, for instance, have shown promise in anticancer research due to their ability to inhibit protein-protein interactions critical for cancer cell proliferation (Lukka et al., 2012). The inclusion of a sulfamoyl group could indicate potential diuretic or carbonic anhydrase inhibitory activities, as seen in acetazolamide derivatives (Ulus et al., 2016). The presence of a dimethylamino group may enhance the compound's ability to interact with biological targets due to its lipophilic nature, which can improve membrane permeability.
Chemical Synthesis and Material Science
The tetrahydrofuran component in the compound's structure could be of interest in material science and synthetic chemistry, where such motifs are valued for their roles as solvents or in creating polymers with specific properties. Research on similar compounds has demonstrated their utility in generating diverse chemical libraries through reactions like alkylation and ring closure, which could be instrumental in developing new materials or pharmaceuticals (Roman, 2013).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic environments (Hu et al., 2016). This suggests potential applications of the compound in industrial settings where corrosion resistance is critical.
Enzyme Inhibition for Disease Treatment
Compounds with similar structures have been studied for their enzyme inhibition activities, which could be relevant in the treatment of diseases like Alzheimer's, cancer, or metabolic disorders. For instance, Schiff bases derived from sulfamethoxazole have shown significant enzyme inhibition, which could inform the therapeutic potential of N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride in similar domains (Alyar et al., 2019).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-18-7-12-22-23(16-18)34-25(26-22)29(14-13-27(2)3)24(30)19-8-10-21(11-9-19)35(31,32)28(4)17-20-6-5-15-33-20;/h7-12,16,20H,5-6,13-15,17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBNMTPENQUPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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